molecular formula C28H31N3O8 B6073178 1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2-nitrobenzyl)piperazine oxalate

1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2-nitrobenzyl)piperazine oxalate

Cat. No.: B6073178
M. Wt: 537.6 g/mol
InChI Key: DRBGEOWHLMRUGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2-nitrobenzyl)piperazine oxalate, also known as BZP-NBP, is a chemical compound that has been studied for its potential applications in scientific research.

Mechanism of Action

1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2-nitrobenzyl)piperazine oxalate acts as a partial agonist at the 5-HT2A receptor, meaning that it binds to the receptor and activates it to a lesser degree than a full agonist. This results in a modulatory effect on the receptor's activity, rather than a maximal activation. This compound has been shown to increase the activity of the 5-HT2A receptor in a dose-dependent manner, and to have a greater affinity for the receptor than other compounds that bind to the same site.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the modulation of gene expression. It has also been shown to have an effect on neuronal plasticity, which is the ability of the brain to adapt to changes in the environment.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2-nitrobenzyl)piperazine oxalate in lab experiments is its specificity for the 5-HT2A receptor, which allows researchers to study the effects of modulating this receptor without affecting other receptors or systems. However, one limitation is that this compound is a relatively new compound, and its effects and potential applications are still being studied.

Future Directions

There are several future directions for research on 1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2-nitrobenzyl)piperazine oxalate, including the study of its effects on other serotonin receptors, the development of more potent and selective compounds, and the use of this compound as a tool for studying the role of the 5-HT2A receptor in various pathological conditions. Additionally, further research is needed to determine the optimal dosage and administration of this compound for use in scientific research.

Synthesis Methods

1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2-nitrobenzyl)piperazine oxalate can be synthesized using a multi-step process that involves the reaction of 3-(benzyloxy)-4-methoxybenzaldehyde with piperazine, followed by the reaction of the resulting compound with 2-nitrobenzyl chloride. The final product is obtained by reacting the intermediate compound with oxalic acid.

Scientific Research Applications

1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2-nitrobenzyl)piperazine oxalate has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This compound has also been studied for its potential as a tool for studying the role of the 5-HT2A receptor in various physiological and pathological conditions.

Properties

IUPAC Name

1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O4.C2H2O4/c1-32-25-12-11-22(17-26(25)33-20-21-7-3-2-4-8-21)18-27-13-15-28(16-14-27)19-23-9-5-6-10-24(23)29(30)31;3-1(4)2(5)6/h2-12,17H,13-16,18-20H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRBGEOWHLMRUGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-])OCC4=CC=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.